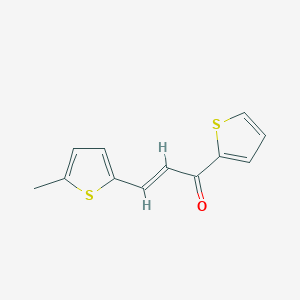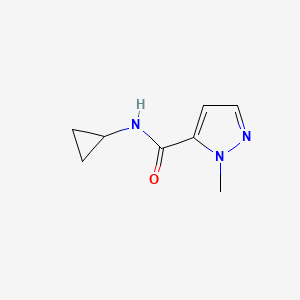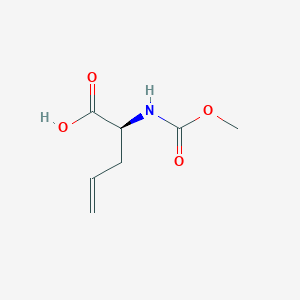
(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as MTTP, is a chemical compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. MTTP is a highly reactive compound, which makes it an attractive option for a variety of research and development projects.
Aplicaciones Científicas De Investigación
(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has a variety of potential scientific research applications, including use as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. Additionally, this compound has potential applications in the fields of materials science, nanotechnology, and biochemistry.
Mecanismo De Acción
(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is highly reactive and can undergo a variety of reactions. In organometallic chemistry, this compound can be used as a ligand to form complexes with transition metals, which can then be used as catalysts in organic synthesis. In materials science, this compound can be used to form polymers and other materials with interesting properties. In nanotechnology, this compound can be used to create nanostructures with interesting properties. In biochemistry, this compound can be used as a reagent in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Due to its highly reactive nature, this compound is not likely to be used in drug development. However, it may have potential applications in the development of other compounds with interesting biochemical and physiological effects.
Advantages and Limitations for Laboratory Experiments
This compound has a number of advantages for laboratory experiments. It is highly reactive, which makes it an attractive option for a variety of research and development projects. Additionally, it is relatively easy to synthesize and can be synthesized through a variety of methods. However, there are a few limitations to using this compound in laboratory experiments. It is highly toxic and flammable, and should be handled with extreme caution. Additionally, it is not a suitable reagent for drug development due to its highly reactive nature.
Direcciones Futuras
The potential future directions for (2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one are numerous. In organometallic chemistry, this compound can be used to form complexes with transition metals, which can then be used as catalysts in organic synthesis. In materials science, this compound can be used to form polymers and other materials with interesting properties. In nanotechnology, this compound can be used to create nanostructures with interesting properties. In biochemistry, this compound can be used as a reagent in the synthesis of other compounds. Additionally, this compound can be used to study the effects of highly reactive compounds on biochemical and physiological processes.
Métodos De Síntesis
(2E)-3-(5-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can be synthesized through a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a method of synthesizing organometallic compounds from alkyl halides, which is useful for synthesizing this compound from 5-methylthiophene-2-ylmagnesium bromide. The Wittig reaction is a method of synthesizing alkenes from aldehydes or ketones and phosphonium ylides, which is useful for synthesizing this compound from 3-methylthiophene-2-aldehyde.
Propiedades
IUPAC Name |
(E)-3-(5-methylthiophen-2-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-9-4-5-10(15-9)6-7-11(13)12-3-2-8-14-12/h2-8H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSQLRBJNMVJIH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














